molecular formula C20H25N3O3 B12166767 N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide

N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide

Cat. No.: B12166767
M. Wt: 355.4 g/mol
InChI Key: UMDQKMSWEDOFHB-UHFFFAOYSA-N
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Description

N-{4-[(bicyclo[221]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide typically involves multiple steps. One common method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 4-isocyanatophenylmorpholine-4-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methylbenzenesulfonamide
  • N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-2-ylmethanamine

Uniqueness

N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide is unique due to its combination of a bicyclic structure with a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C20H25N3O3/c24-19(21-13-17-12-14-1-2-16(17)11-14)15-3-5-18(6-4-15)22-20(25)23-7-9-26-10-8-23/h1-6,14,16-17H,7-13H2,(H,21,24)(H,22,25)

InChI Key

UMDQKMSWEDOFHB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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